4-[(4-Fluorosulfonyloxy-3,5-dimethylphenyl)methyl]morpholine
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Description
“4-[(4-Fluorosulfonyloxy-3,5-dimethylphenyl)methyl]morpholine” is a chemical compound . It is also known by its CAS number 2411253-39-7 .
Synthesis Analysis
The synthesis of morpholines has been a subject of significant attention due to their widespread availability in natural products and biologically relevant compounds . A common method for the synthesis of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs have been synthesized in good to excellent yields by a single methodology under similar reaction conditions .Molecular Structure Analysis
The molecular formula of “this compound” is C12H16FNO3S . Its average mass is 273.324 Da and its monoisotopic mass is 273.083496 Da .Chemical Reactions Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols and related compounds . A number of interesting cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis have been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 317.83 . It is a solid substance .Safety and Hazards
Properties
IUPAC Name |
4-[(4-fluorosulfonyloxy-3,5-dimethylphenyl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO4S/c1-10-7-12(9-15-3-5-18-6-4-15)8-11(2)13(10)19-20(14,16)17/h7-8H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGQAPXJBJFRIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OS(=O)(=O)F)C)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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